(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester: is an organic compound that features a pyrazole ring substituted with a formyl group and a phenyl ring attached to a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe phenyl ring is then attached through a coupling reaction, and the final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring and pyrazole moiety can engage in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Trimethoxyphenylsilane: Used in the synthesis of silane coupling agents.
Uniqueness
What sets (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester apart is its combination of a formyl group, pyrazole ring, and phenyl ring with a carbamic acid ester. This unique structure provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-formyl-1H-pyrazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)16-11-6-4-10(5-7-11)13-8-12(9-19)17-18-13/h4-9H,1-3H3,(H,16,20)(H,17,18) |
InChI Key |
SZLZKUCHVRGUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NNC(=C2)C=O |
Origin of Product |
United States |
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